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molecular formula C15H12N2 B157063 2-Methyl-3-phenylquinoxaline CAS No. 10130-23-1

2-Methyl-3-phenylquinoxaline

Cat. No. B157063
M. Wt: 220.27 g/mol
InChI Key: FPAQDFDMDUFBPS-UHFFFAOYSA-N
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Patent
US07795429B2

Procedure details

3.23 g of 1-phenyl-1,2-propanedione and 2.48 g of 1,2-phenylendiamine were refluxed in a chloroform solvent in nitrogen atmosphere for 4 hours. An organic layer was washed with 1 mol/L hydrochloric acid, and washed with a saturated salt solution, then, dried. The solvent was distilled off to give a ligand, 2-methyl-3-phenylquinoxaline (abbreviated as Hmpq) (pale orange powder, yields of 98%). A synthesis scheme of the step 1 (b-1) is represented as follows:
Quantity
3.23 g
Type
reactant
Reaction Step One
Quantity
2.48 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([C:7](=O)[C:8](=O)[CH3:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:12]1([NH2:19])[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=1[NH2:18]>C(Cl)(Cl)Cl>[CH3:9][C:8]1[C:7]([C:1]2[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=2)=[N:19][C:12]2[C:13](=[CH:14][CH:15]=[CH:16][CH:17]=2)[N:18]=1

Inputs

Step One
Name
Quantity
3.23 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(C(C)=O)=O
Name
Quantity
2.48 g
Type
reactant
Smiles
C1(=C(C=CC=C1)N)N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
An organic layer was washed with 1 mol/L hydrochloric acid
WASH
Type
WASH
Details
washed with a saturated salt solution
CUSTOM
Type
CUSTOM
Details
dried
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off

Outcomes

Product
Name
Type
product
Smiles
CC1=NC2=CC=CC=C2N=C1C1=CC=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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